2-Propenimidamide, N-(aminosulfonyl)-
Overview
Description
2-Propenimidamide, N-(aminosulfonyl)- is a chemical compound with the molecular formula C3H7N3O2S and a molecular weight of 149.17 g/mol . It is also known by other names such as N-sulfamylacrylamidine . This compound is characterized by the presence of an imidamide group and a sulfonyl group attached to a propenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenimidamide, N-(aminosulfonyl)- typically involves the reaction of acrylonitrile with sulfamide under controlled conditions . The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2-Propenimidamide, N-(aminosulfonyl)- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield . The process involves the use of large quantities of reactants and catalysts, with careful monitoring of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Propenimidamide, N-(aminosulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidamides depending on the nucleophile used.
Scientific Research Applications
2-Propenimidamide, N-(aminosulfonyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenimidamide, N-(aminosulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidamide group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-sulfamylacrylamidine: Shares similar structural features and chemical properties.
Sulfonimidates: These compounds have a similar sulfonyl group and are used in similar applications.
Uniqueness
2-Propenimidamide, N-(aminosulfonyl)- is unique due to its specific combination of the imidamide and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound for scientific exploration .
Properties
IUPAC Name |
N'-sulfamoylprop-2-enimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2S/c1-2-3(4)6-9(5,7)8/h2H,1H2,(H2,4,6)(H2,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWMJKWFABWEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=NS(=O)(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706547 | |
Record name | N'-Sulfamoylprop-2-enimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95853-46-6 | |
Record name | N'-Sulfamoylprop-2-enimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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